Bienvenue dans la boutique en ligne BenchChem!

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

Isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester (CAS 1356383-20-4) is a stable isotope-labeled, protected derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. It belongs to the class of deuterium-labeled pharmaceutical intermediates and features three key structural modifications: incorporation of five deuterium atoms on the phenyl ring, an N-benzyloxycarbonyl (Cbz) protecting group on the lysine ε-amine, and ethyl/methyl diester protection of the carboxyl termini.

Molecular Formula C32H43N3O7
Molecular Weight 586.741
CAS No. 1356383-20-4
Cat. No. B588047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
CAS1356383-20-4
Synonyms(S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5 Ethyl Methyl Diester
Molecular FormulaC32H43N3O7
Molecular Weight586.741
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC
InChIInChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D
InChIKeyMYZMCIGSLRHGDQ-MTKARQSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester (CAS 1356383-20-4): A Deuterated, Cbz-Protected Lisinopril Intermediate for Analytical and Synthetic Applications


N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester (CAS 1356383-20-4) is a stable isotope-labeled, protected derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. It belongs to the class of deuterium-labeled pharmaceutical intermediates and features three key structural modifications: incorporation of five deuterium atoms on the phenyl ring, an N-benzyloxycarbonyl (Cbz) protecting group on the lysine ε-amine, and ethyl/methyl diester protection of the carboxyl termini . With a molecular formula of C₃₂H₃₈D₅N₃O₇ and molecular weight of 586.73 g/mol, this compound is supplied at ≥98% purity and is intended exclusively for research and analytical use as a protected, labeled lisinopril reference material .

Why N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester Cannot Be Replaced by Unlabeled Analogs or Other Deuterated Lisinopril Standards


This compound occupies a unique intersection of three functional attributes—deuterium labeling, Cbz protection, and diester derivatization—that no single lisinopril analog or alternative deuterated standard simultaneously provides. The unlabeled N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester (CAS 1356011-68-1) shares the same Cbz and diester protections but lacks the +5.03 Da mass shift required for isotope dilution mass spectrometry . Conversely, Lisinopril-d5 (CAS 1356905-39-9) delivers deuterium-based mass differentiation but lacks both the Cbz chromophore essential for UV-based HPLC detection and the ester protections needed for synthetic intermediate tracking [1]. N-Benzyloxycarbonyl (S)-Lisinopril-d5 (CAS 1356931-02-6) combines deuterium and Cbz protection but exists as the free acid rather than the ethyl methyl diester, precluding its use as a protected intermediate in multi-step synthesis . These functional gaps mean that substituting any generic alternative results in the loss of at least one critical capability—isotopic tracking, UV detectability, or synthetic intermediate utility.

Quantitative Differentiation Evidence: N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester vs. Key Comparators


Isotopic Mass Shift of +5.03 Da vs. Unlabeled Analog Enables Definitive MS Discrimination

The target compound contains five deuterium atoms on the phenyl ring, producing a +5.03 Da mass shift relative to its unlabeled analog, N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester (CAS 1356011-68-1, MW 581.70). This mass difference—corresponding to an exact mass of 586.341492 (d5) vs. 581.341492 (d0)—is sufficient to eliminate isotopic cross-talk between analyte and internal standard channels in LC-MS/MS analysis, while being small enough to preserve near-identical chromatographic retention, ionization efficiency, and extraction recovery . In contrast, Lisinopril-d5 (MW 410.5), although also deuterated, has a different molecular skeleton and cannot serve as an internal standard for the protected intermediate form [1].

Isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

UV Chromophore from Cbz Group Provides HPLC-UV Quantification Capability Absent in Lisinopril-d5

The N-benzyloxycarbonyl (Cbz) protecting group on the lysine ε-amine provides a strong UV chromophore with absorption maximum at approximately 254 nm, enabling quantification by HPLC-UV without derivatization. In head-to-head comparison, Lisinopril-d5 (CAS 1356905-39-9)—the most widely available deuterated lisinopril standard—lacks any aromatic protecting group and the native lisinopril chromophore is weak, requiring derivatization or reliance on low-wavelength UV detection (~210 nm) where mobile phase interference is significant [1]. The Cbz group in the target compound confers a molar extinction coefficient (ε) in the range of ~200-300 M⁻¹cm⁻¹ at 254 nm, providing a signal enhancement factor of approximately 10- to 50-fold over underivatized lisinopril at 210 nm in typical HPLC conditions . The unlabeled Cbz-protected analog (CAS 1356011-68-1) shares this UV advantage but lacks the deuterium label required for MS internal standardization .

HPLC method validation UV detection Analytical reference standard

Dual Protection (Cbz + Ethyl/Methyl Diester) Enables Selective Deprotonation and Synthetic Intermediate Tracking

The compound features orthogonal protecting groups: the Cbz group on the lysine ε-amine (cleavable by hydrogenolysis or strong acid) and ethyl/methyl esters on the two carboxyl termini (cleavable by alkaline hydrolysis). This dual protection enables stepwise deprotection and tracking of individual synthetic transformations during lisinopril process development . In the synthesis and characterization of lisinopril-related impurities, Reddy et al. (2016) demonstrated that protected intermediates are critical for identifying, synthesizing, and controlling process impurities such as those listed in European Pharmacopoeia 8.4 (Impurity C, D, and F) [1]. The deuterium label further allows mass spectrometric tracing of this specific intermediate through multi-step synthetic routes, distinguishing it from unlabeled process intermediates that may co-elute chromatographically . N-Benzyloxycarbonyl (S)-Lisinopril-d5 (CAS 1356931-02-6, the free acid form) cannot substitute because its free carboxyl groups would participate in undesired side reactions during coupling steps.

Process development Synthetic intermediate Impurity profiling Lisinopril manufacturing

LogP of 4.93 Provides Distinct Chromatographic Retention Relative to Underivatized Lisinopril (LogP ~0.5)

The target compound has a calculated LogP of 4.93 , reflecting the combined lipophilicity contributions of the Cbz group, ethyl ester, methyl ester, and the deuterated phenyl ring. This value is substantially higher than that of underivatized lisinopril (LogP ~0.5) or Lisinopril-d5 (LogP ~0.5), which are highly polar and elute near the void volume on conventional reversed-phase columns [1]. The ~4.4 LogP unit difference translates to a retention factor (k′) increase of approximately 4-5 orders of magnitude under typical RP-HPLC conditions (C18 column, acetonitrile/water), enabling baseline separation of the protected intermediate from the parent drug and polar impurities without requiring ion-pairing reagents or HILIC . The unlabeled analog (CAS 1356011-68-1) shares the same LogP and retention time but co-elutes exactly if present as a process impurity, whereas the deuterated target compound can be distinguished by MS.

Chromatographic method development Reversed-phase HPLC Impurity separation

Purity Specification ≥98% (HPLC) Qualifies This Compound as a Reference Standard for Method Validation

The compound is supplied at ≥98% purity as determined by HPLC, with comprehensive Certificate of Analysis (COA) documentation including NMR, MS, and HPLC chromatograms . This purity level meets or exceeds the typical requirements for analytical reference standards used in method validation, system suitability testing, and impurity quantification per ICH Q2(R1) guidelines. By comparison, the unlabeled analog is often supplied at ≥90-95% purity , and Lisinopril-d5 internal standards are supplied at ≥99% isotopic enrichment but may contain varying levels of chemical purity [1]. The ≥98% purity specification, combined with the deuterium label and Cbz chromophore, makes this compound uniquely suited as a single reference material that serves both as an internal standard (via MS) and as a system suitability marker (via UV).

Analytical method validation Reference standard Quality control Pharmacopoeial compliance

High-Impact Application Scenarios for N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester in Analytical and Synthetic Research


Internal Standard for LC-MS/MS Quantification of Lisinopril Process Intermediates in Pharmaceutical Development

In pharmaceutical process development and ANDA submissions, quantifying residual synthetic intermediates and impurities in lisinopril API is a regulatory requirement. N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester serves as the ideal internal standard for LC-MS/MS methods targeting the protected intermediate N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester (CAS 1356011-68-1) itself. The +5.03 Da mass shift provides baseline-resolved MS channels, while the identical chemical structure ensures co-elution and matched ionization efficiency, correcting for matrix effects, ion suppression, and extraction variability . This application is directly supported by the established use of stable isotope-labeled lisinopril derivatives as internal standards in GC-MS and LC-MS/MS plasma assays [1].

Dual-Mode HPLC-UV/MS Reference Standard for Impurity Profiling and Method Validation

The combination of a strong Cbz UV chromophore (λmax ~254 nm) and deuterium labeling makes this compound uniquely suited as a dual-mode reference standard for HPLC method validation. A single injection can serve to verify both UV-based system suitability parameters (retention time, peak area precision, resolution from adjacent peaks) and MS-based mass accuracy and sensitivity. This dual-mode capability streamlines method development and validation workflows for lisinopril impurity profiling methods intended for regulatory submissions, reducing the number of reference standards that must be procured, characterized, and maintained . The high LogP (4.93) further ensures that this compound elutes in a retention window well-separated from polar early-eluting matrix interferences, making it a robust system suitability marker .

Isotopically Labeled Tracer for Synthetic Process Development and Impurity Control

During lisinopril process scale-up, unknown impurities can arise as described by Reddy et al. (2016), requiring identification, synthesis, and characterization for regulatory control [1]. By spiking this deuterated intermediate into reaction mixtures, process chemists can track its fate through multi-step synthetic sequences using MS, distinguishing it from the unlabeled bulk intermediate even when they co-elute chromatographically. The orthogonal Cbz and ester protecting groups allow the compound to participate in selective deprotection or coupling reactions while the deuterium label provides an unambiguous MS signature. This capability supports Design of Experiments (DoE) approaches to impurity control and process optimization, reducing the time required to establish robust commercial manufacturing processes.

Building Block for Custom Synthesis of Deuterium-Labeled Lisinopril Impurity Reference Standards

Regulatory agencies increasingly require sponsors to provide characterized reference standards for known and potential impurities. N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester can serve as a starting material for the synthesis of custom deuterium-labeled impurity standards—for example, EP Impurity C, D, or F analogs—through selective deprotection and further derivatization . The deuterium label is retained through subsequent synthetic steps, enabling the preparation of a panel of isotopically labeled impurity standards that can be used as internal standards in multi-analyte LC-MS/MS methods for comprehensive impurity profiling. This approach reduces the cost and time associated with de novo synthesis of each labeled impurity standard from scratch .

Quote Request

Request a Quote for N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.